N'-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide
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Overview
Description
N’-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, furan, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl and furan intermediates, followed by their coupling with the indole derivative. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the benzenesulfonyl group would yield benzene derivatives .
Scientific Research Applications
Chemistry
In chemistry, N’-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The combination of benzenesulfonyl, furan, and indole groups provides a versatile scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of N’-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzenesulfonyl group can interact with proteins through sulfonamide bonds, while the furan ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
Uniqueness
N’-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide stands out due to its unique combination of functional groups. The presence of both furan and indole moieties in a single molecule provides a versatile platform for exploring new chemical reactions and biological activities.
Properties
Molecular Formula |
C24H23N3O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
InChI |
InChI=1S/C24H23N3O5S/c28-23(25-13-12-17-15-26-20-10-5-4-9-19(17)20)24(29)27-16-22(21-11-6-14-32-21)33(30,31)18-7-2-1-3-8-18/h1-11,14-15,22,26H,12-13,16H2,(H,25,28)(H,27,29) |
InChI Key |
DUYJEWGBDLOVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
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